3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol)
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Overview
Description
3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol) is a compound known for its complex structure and potential applications in various fields, including chemistry, biology, and medicine. It contains both quinuclidine and thiobis(methylene) units, making it an interesting subject for scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Quinuclidin-3-ol Preparation: : The starting point is often quinuclidine, which undergoes hydroxylation to form quinuclidin-3-ol. This reaction typically occurs under acidic conditions using hydrogen peroxide as the oxidizing agent.
Thiobis(methylene) Introduction: : Following this, thiobis(methylene) is introduced via a substitution reaction. This process usually requires a thiobis(methylene) source and a suitable base to facilitate the substitution.
Final Compound Formation: : The final step involves a coupling reaction where two molecules of quinuclidin-3-ol are bonded through the thiobis(methylene) linkage, often under high temperatures and in the presence of a catalyst like palladium.
Industrial Production Methods: Industrially, the synthesis often involves continuous flow techniques to handle the exothermic nature of these reactions more efficiently. Catalytic systems are optimized to increase yield and purity while reducing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, usually facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : It can also be reduced using agents like lithium aluminum hydride, leading to the formation of corresponding alcohols or thiols.
Substitution: : Nucleophilic substitution reactions are common, especially at the quinuclidine sites, due to the high reactivity of the nitrogen atoms.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Alcohols or thiols.
Substitution: : Various substituted quinuclidine derivatives.
Scientific Research Applications
In Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Polymerization: : Used as a monomer in the synthesis of polymers with unique properties.
In Biology
Enzyme Inhibition: : Potential inhibitor of enzymes like acetylcholinesterase.
Cell Signaling: : Participates in studies related to cell signaling pathways.
In Medicine
Pharmaceutical Research: : Potential therapeutic agent for neurodegenerative diseases.
Drug Development: : Investigated for its role in developing new drugs due to its structural complexity.
In Industry
Material Science: : Used in the creation of advanced materials with unique electronic properties.
Chemical Engineering: : Functions as a stabilizer in complex chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to fit into various active sites, modifying the activity of enzymes or blocking receptor interactions, which in turn alters biological pathways.
Molecular Targets and Pathways
Enzymes: : Modifies the activity of enzymes like acetylcholinesterase by binding to their active sites.
Receptors: : Can block or activate receptors involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: : A parent compound with simpler structure but similar basic chemical properties.
Quinuclidin-3-ol: : A precursor with hydroxyl functionality, sharing the quinuclidine moiety.
Thiobis(methylene) Derivatives: : Compounds containing the thiobis(methylene) group but differing in other functional groups.
Uniqueness: 3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol) is unique due to the combination of quinuclidine and thiobis(methylene) groups, leading to unique reactivity and potential applications in fields ranging from catalysis to medicine. Its dual reactivity sites make it versatile and potentially more effective in various applications compared to simpler analogs.
This compound stands out not only for its chemical structure but also for the breadth of its applications, making it a subject of significant interest in scientific research.
Properties
Molecular Formula |
C16H28N2O2S |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
3-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methylsulfanylmethyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C16H28N2O2S/c19-15(9-17-5-1-13(15)2-6-17)11-21-12-16(20)10-18-7-3-14(16)4-8-18/h13-14,19-20H,1-12H2 |
InChI Key |
WKAIMDJGAPMOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)(CSCC3(CN4CCC3CC4)O)O |
Origin of Product |
United States |
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